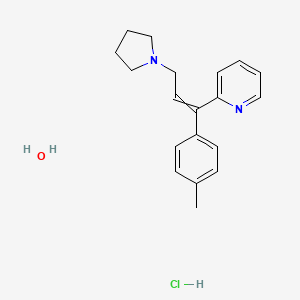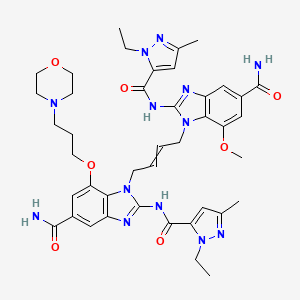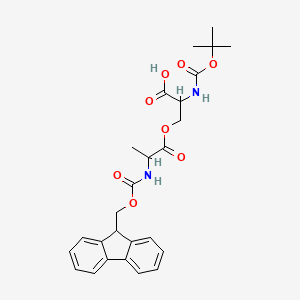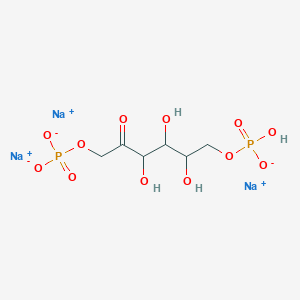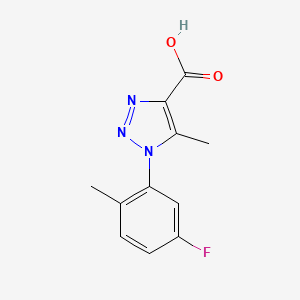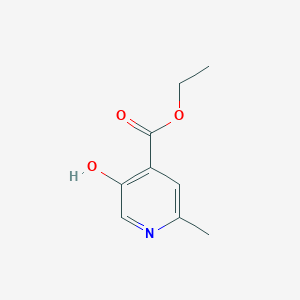![molecular formula C9H12BrN3O B15156910 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethylene oxide in the presence of a base, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different benzimidazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
2-(2-Hydroxyethyl)benzimidazole: Similar in structure but with different functional groups.
2-(2-Methylbenzimidazol-1-yl)ethanol: Another derivative with a methyl group instead of an amino group.
Uniqueness
2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12BrN3O |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
2-(2-aminobenzimidazol-1-yl)ethanol;hydrobromide |
InChI |
InChI=1S/C9H11N3O.BrH/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13;/h1-4,13H,5-6H2,(H2,10,11);1H |
Clé InChI |
POGMAKJWXGEACU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CCO)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


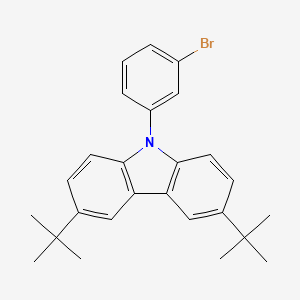
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
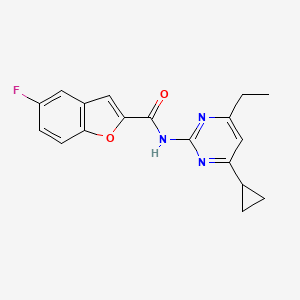
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
